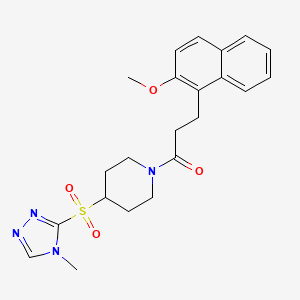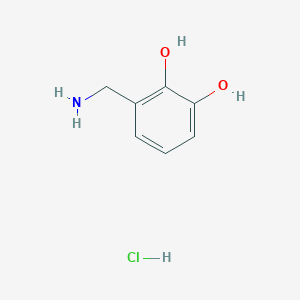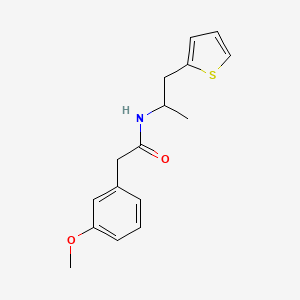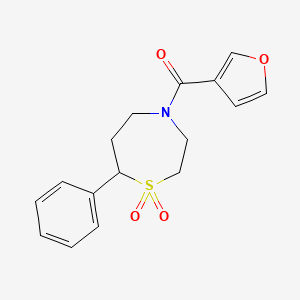
3-(2-methoxynaphthalen-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxynaphthalen-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymorphism Control in Drug Development
The control of polymorphism is critical in drug development, as it affects the drug's physical properties, stability, and bioavailability. The compound ASP3026, which shares structural similarities with the given chemical, showcases the importance of controlling polymorphism. Research has identified multiple polymorphs of ASP3026, with studies focusing on optimizing the crystallization process to obtain the most stable polymorph for solid formulations. This involves understanding the influence of crystallization parameters, such as temperature and solvent, on the nucleation of different polymorphs. The ability to selectively obtain specific polymorphs through temperature control highlights the compound's utility in designing drugs with desired physical characteristics (Takeguchi et al., 2015).
Antiproliferative Activity and Receptor Binding
The compound's structural analogs demonstrate significant biological activities, including antiproliferative effects and selective binding to receptors. For instance, derivatives have shown potent ligand activities for the sigma(1) receptor, with certain methyl-substituted piperidine rings enhancing affinity and selectivity. These findings suggest the compound's potential in tumor research and therapy, where selective receptor targeting can lead to more effective treatments with fewer side effects (Berardi et al., 2005).
Fluorescence-Tagged Ligands for Receptor Identification
In the realm of receptor research, the synthesis of fluorescence-tagged ligands based on piperidine derivatives provides tools for identifying and understanding binding sites on receptors. These compounds, exhibiting high affinities for the histamine H3 receptor, serve as powerful probes in receptor localization and function studies, facilitating the exploration of receptor-ligand interactions in biological systems (Amon et al., 2007).
Polymorph Stability and Drug Formulation
Further research into the thermodynamic stability of polymorphs, like those of ASP3026, provides insights into the most stable forms at ambient temperature, crucial for drug formulation and manufacturing. Understanding the mutual monotropic and enantiotropic relationships between polymorphs aids in the selective crystallization and design of solid drug formulations, ensuring drug efficacy and stability (Takeguchi et al., 2015).
Propiedades
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-25-15-23-24-22(25)31(28,29)17-11-13-26(14-12-17)21(27)10-8-19-18-6-4-3-5-16(18)7-9-20(19)30-2/h3-7,9,15,17H,8,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYALOFRQETZNIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=C(C=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)

![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397288.png)

![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B2397292.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2397293.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)


![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2397302.png)